2-cyano-N-[(3-methylphenyl)methyl]acetamide
Overview
Description
2-cyano-N-[(3-methylphenyl)methyl]acetamide is an organic compound with the molecular formula C11H12N2O. It is a cyanoacetamide derivative, characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a benzyl ring substituted with a methyl group.
Scientific Research Applications
2-cyano-N-[(3-methylphenyl)methyl]acetamide has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound and its derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Material Science:
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[(3-methylphenyl)methyl]acetamide typically involves the reaction of 3-methylbenzylamine with cyanoacetic acid or its esters. One common method is the direct treatment of 3-methylbenzylamine with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
On an industrial scale, the synthesis may involve more efficient and scalable methods, such as continuous flow processes or solvent-free reactions. These methods aim to optimize yield and reduce production costs while maintaining the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[(3-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form a variety of derivatives.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Solvents: Ethanol, methanol, dimethylformamide (DMF).
Catalysts: Triethylamine, ammonium acetate.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyridines and pyrazoles, which are of significant interest in medicinal chemistry .
Mechanism of Action
The mechanism of action of 2-cyano-N-[(3-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and acetamide groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-phenylacetamide
- 2-cyano-N-(4-methylphenyl)acetamide
- 2-cyano-N-(3-chlorophenyl)acetamide
Uniqueness
2-cyano-N-[(3-methylphenyl)methyl]acetamide is unique due to the presence of the 3-methyl substituent on the benzyl ring, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
2-cyano-N-[(3-methylphenyl)methyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-3-2-4-10(7-9)8-13-11(14)5-6-12/h2-4,7H,5,8H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWHQZSHUPEDRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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